

Application Notes and Protocols for DJ4 Dosage in In Vivo Cancer Models

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Compound of Interest

Compound Name: DJ4

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Introduction

DJ4 is a novel, selective, and ATP-competitive multi-kinase inhibitor targeting Rho-associated coiled-coil containing protein kinase (ROCK1 and ROCK2) and myotonic dystrophy-related Cdc-42 binding kinase (MRCK α and MRCK β)[1][2]. These kinases are crucial regulators of cell proliferation, migration, and invasion, processes intimately involved in cancer progression and metastasis[3][4]. By inhibiting ROCK and MRCK, **DJ4** disrupts downstream signaling pathways, leading to G2/M phase cell cycle arrest and induction of the intrinsic apoptotic pathway in cancer cells[4][5]. Preclinical studies have demonstrated the potential of **DJ4** as an anti-cancer agent, particularly in hematological malignancies. This document provides a detailed overview of the available in vivo dosage information for **DJ4** in cancer models, along with relevant in vitro data and experimental protocols.

Data Presentation

In Vivo Efficacy of DJ4 in an Acute Myeloid Leukemia (AML) Murine Model

Parameter	Details	Reference
Animal Model	Immunocompromised NRG-S mice	[6]
Cancer Cell Lines	OCI-AML3-YFP-Luc, MV4-11-Luc2-EGFP	[7]
Drug Formulation	DJ4 dissolved in dimethyl sulfoxide (DMSO)	[5]
Dosage	10 mg/kg (Maximum Tolerated Dose)	[5]
Administration Route	Intraperitoneal (I.P.) injection	[5]
Treatment Schedule	Once daily for 5 consecutive days, followed by a 2-day break, for 2.5 to 3 weeks	[5]
Efficacy	- Reduced disease progression- Increased overall survival	[6][7]
Toxicity	No overt signs of illness or significant impact on body weight observed	[5]
Pharmacokinetics	After a single 10 mg/kg I.P. injection, ~50% of DJ4 remained in the blood after 1 hour, becoming negligible after 3-6 hours.	[5]

In Vitro Activity of DJ4 in Various Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Observed Effects	Reference
Acute Myeloid Leukemia	MV4-11	0.05 ± 0.02	Cytotoxicity, Apoptosis	[5]
	MOLM-13	0.15 ± 0.03	Cytotoxicity, Apoptosis	
	OCI-AML2	0.63 ± 0.07	Cytotoxicity	
	OCI-AML3	0.81 ± 0.12	Cytotoxicity	
	HL-60	0.93 ± 0.05	Cytotoxicity	
	U937	1.68 ± 0.70	Cytotoxicity	
Non-Small Cell Lung Cancer	H1299	0.44	Decreased cell survival	[5]
A549	Not specified	G2/M arrest, Apoptosis, Inhibition of colony formation	[5]	
Triple-Negative Breast Cancer	MDA-MB-231	Not specified (29-47% cell death at 1-10μM)	Apoptosis, Inhibition of migration and invasion	[2] [5]
Pancreatic Cancer	PANC-1	Not specified	Inhibition of migration	[2]
Melanoma	A375M	Not specified	Inhibition of migration	[2]

Experimental Protocols

In Vivo Xenograft Model of Acute Myeloid Leukemia (AML)

This protocol is based on the methodology described in the preclinical evaluation of **DJ4** in murine models of AML[5][6][7].

1. Animal Model and Cell Lines

- Animal: Immunocompromised mice (e.g., NRG-S) are used to prevent graft rejection.
- Cell Lines: Luciferase-expressing human AML cell lines (e.g., OCI-AML3-YFP-Luc, MV4-11-Luc2-EGFP) are used for non-invasive tumor burden monitoring.

2. Preparation of **DJ4** Solution

- Dissolve **DJ4** in sterile dimethyl sulfoxide (DMSO) to create a stock solution.
- The final injection solution should be prepared by diluting the stock solution in an appropriate sterile vehicle (e.g., saline or PBS) to achieve the desired concentration for a 10 mg/kg dosage in a manageable injection volume (typically 100-200 µL for a mouse).
- Filter the final solution through a 0.22-micron filter before administration to ensure sterility[5].

3. Xenograft Establishment

- Harvest AML cells during the logarithmic growth phase.
- Resuspend the cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution).
- Inject the cell suspension subcutaneously or intravenously into the recipient mice. For subcutaneous models, inject into the flank. For disseminated models, inject via the tail vein.
- Monitor tumor growth (for subcutaneous models) using calipers or bioluminescent imaging (for luciferase-expressing cells).

4. Treatment Protocol

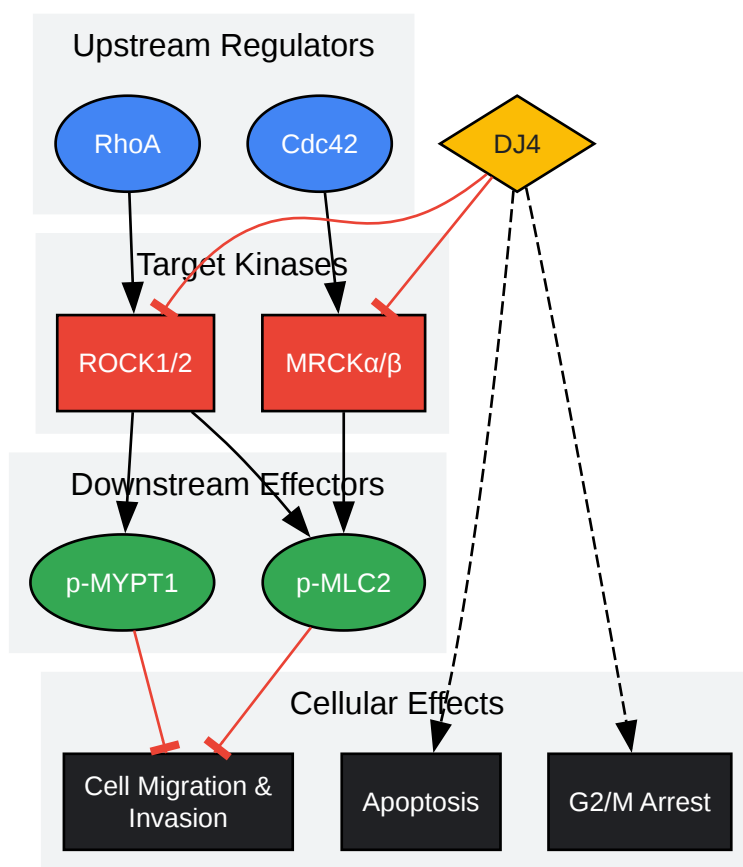
- Once tumors are established (e.g., palpable or detectable by imaging), randomize the mice into treatment and control groups.
- Administer **DJ4** at a dose of 10 mg/kg via intraperitoneal (I.P.) injection.

- The treatment schedule is once daily for 5 consecutive days, followed by a 2-day pause. This cycle is repeated for 2.5 to 3 weeks[5].
- The control group should receive the vehicle (DMSO diluted in the same sterile vehicle as the treatment group) following the same schedule.

5. Monitoring and Endpoints

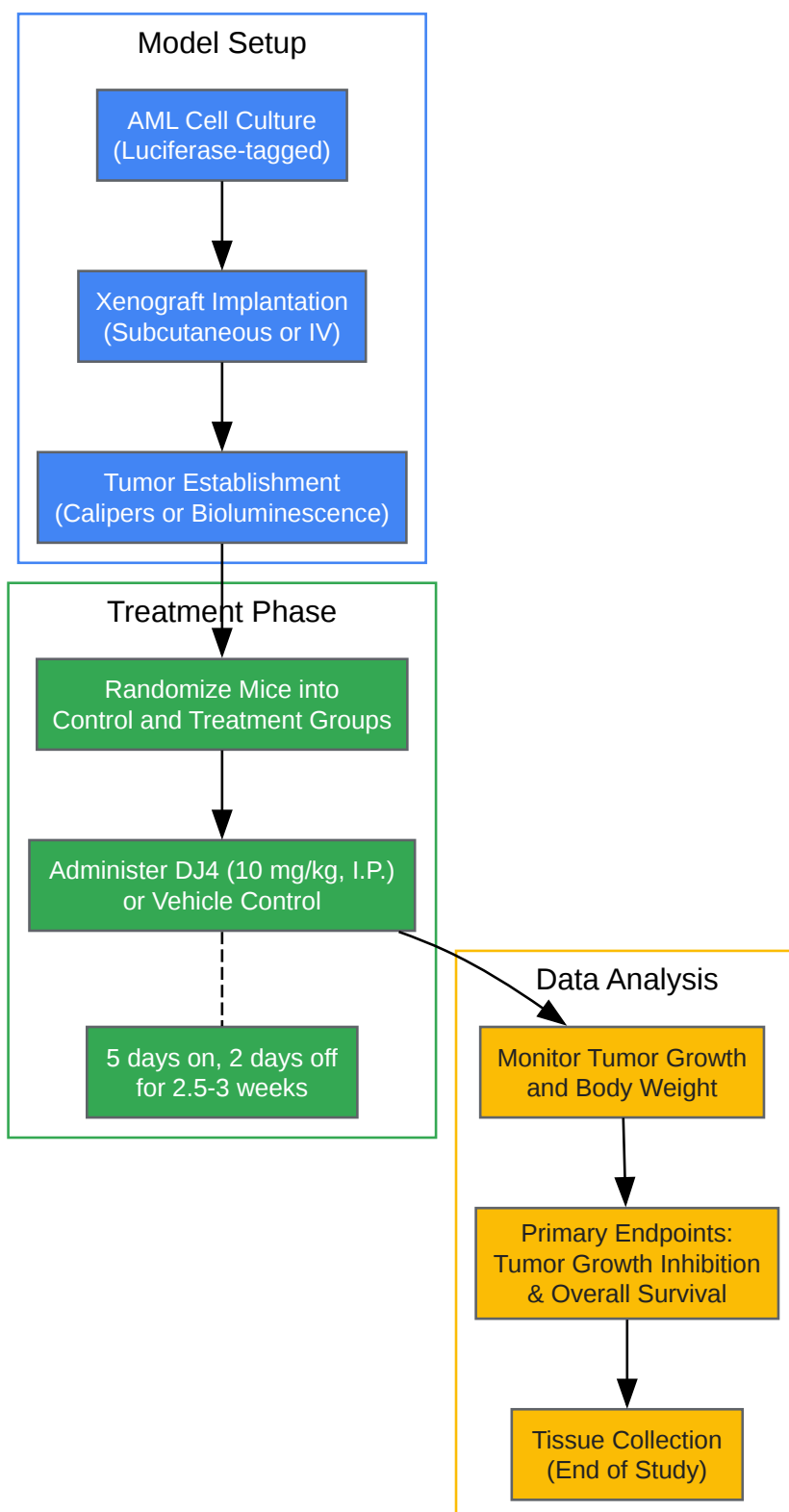
- Monitor the body weight and general health of the mice regularly to assess toxicity.
- Measure tumor volume (for subcutaneous models) with calipers twice or thrice weekly.
- Monitor tumor burden (for disseminated models) using bioluminescent imaging at regular intervals.
- The primary endpoints are typically tumor growth inhibition and overall survival.
- At the end of the study, tissues can be collected for further analysis (e.g., histology, Western blot).

Visualization of Signaling Pathways and Workflows



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Caption: Signaling pathway inhibited by **DJ4**.



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Caption: In vivo experimental workflow for **DJ4**.

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